Emethallicin C
Description
Emethallicin C is a tetrathiodioxopiperazine alkaloid isolated from the fungus Emericella heterothallica (teleomorph of Aspergillus) . Its structure features a diketopiperazine core with a tetrasulfide (-S-S-S-S-) bridge and hydroxyl (-OH) substituents on the aromatic rings . This compound exhibits potent inhibition of histamine release (IC₅₀ in nanomolar range) and 5-lipoxygenase activity, making it a candidate for anti-inflammatory and anti-allergic therapeutics .
Properties
CAS No. |
125187-55-5 |
|---|---|
Molecular Formula |
C34H28N2O10S4 |
Molecular Weight |
752.9 g/mol |
IUPAC Name |
[16-(2-hydroxy-2-phenylacetyl)oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C34H28N2O10S4/c37-27(19-7-3-1-4-8-19)29(39)45-23-11-13-43-17-21-15-33-32(42)36-26-22(16-34(36,48-50-49-47-33)31(41)35(33)25(21)23)18-44-14-12-24(26)46-30(40)28(38)20-9-5-2-6-10-20/h1-14,17-18,23-28,37-38H,15-16H2 |
InChI Key |
DEIRUUOMXKDMID-UHFFFAOYSA-N |
SMILES |
C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |
Canonical SMILES |
C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |
Synonyms |
emethallicin C |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Parameters
| Substrate | Base | Solvent | Product (Yield) |
|---|---|---|---|
| Diketopiperazine 24 | NaHMDS | THF | Epitetrathiodiketopiperazine 25 (22%) |
| Diketopiperazine 24 | LiHMDS | THF | Epitetrathiodiketopiperazine 25 (46%) |
The reaction proceeds through enolate intermediates, with sulfur insertion at positions 3 and 6 of the diketopiperazine core. Steric hindrance at these positions significantly impacts yields .
Sulfur Chain Modifications
Emethallicin C’s tetrasulfide bridge undergoes redox-dependent transformations:
-
Reduction : Treatment with NaBH₄ reduces the tetrasulfide to a dithiolate (26 ), which can be reoxidized with aqueous NH₄Cl and KI₃ to regenerate epidithiodiketopiperazines (69–94% yield) .
-
Methylation : Reaction of dithiolate 26 with methyl iodide (MeI) produces bis-methylthio derivatives (e.g., 28 ) in 72% yield .
These reactions highlight the lability of the sulfur chain, which can disproportionate into disulfide or trisulfide forms under varying conditions.
Hydrolysis and Stability
Under basic conditions, this compound undergoes hydrolysis at its ester groups, yielding thiol-containing intermediates. For example:
The reaction rate depends on pH and temperature, with optimal hydrolysis observed at pH 10–12 and 25°C.
Structural Influence on Reactivity
This compound’s syn-3,6-disubstitution pattern directs sulfenylation to the same face of the diketopiperazine ring, ensuring stereochemical fidelity during synthesis . This intramolecular mechanism is supported by deuterium-labeling studies .
Comparative Reactivity with Analogues
The tetrasulfide in this compound exhibits greater redox activity compared to disulfide or trisulfide analogues, making it a versatile intermediate for further derivatization .
Analytical Characterization
Comparison with Similar Compounds
Structural Analogues within the Emethallicin Family
Emethallicin C belongs to a family of sulfur-rich diketopiperazines, including:
- Emethallicin B: A tetrathiodioxopiperazine with the same carbon skeleton as apoaranotin but lacking hydroxyl groups. It shares histamine release inhibition but shows lower solubility due to the absence of polar substituents .
- Emethallicin D : A trithiodioxopiperazine with a trisulfide (-S-S-S-) bridge. The reduced sulfur content correlates with diminished stability and slightly weaker bioactivity compared to this compound .
- Emethallicin E : A bis-methylthio derivative synthesized via DCC/4-DMAP esterification. Unlike this compound, it lacks a polysulfide bridge, resulting in distinct antiviral and antimalarial properties .
Table 1: Structural and Functional Comparison of Emethallicins
Functional Analogues: Gliotoxin and Apoaranotin
- Gliotoxin: A well-studied epidithiodiketopiperazine (ETP) from Aspergillus fumigatus. Gliotoxin acts as a virulence factor and pro-apoptotic agent, contrasting with this compound’s anti-inflammatory role .
- Apoaranotin: Shares the same carbon skeleton as this compound but features a disulfide bridge. It exhibits immunosuppressive activity but lacks 5-lipoxygenase inhibition, highlighting the role of sulfur count and substituents in target specificity .
Table 2: Bioactivity Comparison with Broader ETP Family
Q & A
Basic Research Questions
Q. What established synthetic pathways exist for Emethallicin C, and what analytical techniques validate its purity and structural identity?
- Methodological Answer : Synthetic routes should be documented with reaction conditions (e.g., solvent systems, catalysts, temperature), yields, and purification steps. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. Purity is typically assessed via HPLC (>95% purity threshold) with photodiode array detection. Raw spectral data and chromatograms should be archived in supplementary materials for reproducibility .
Q. Which in vitro models are commonly used to evaluate this compound’s biological activity, and what parameters define efficacy?
- Methodological Answer : Standardized cell-based assays (e.g., cancer cell lines for cytotoxicity, microbial cultures for antimicrobial activity) should report key metrics:
- IC₅₀/EC₅₀ : Calculated using nonlinear regression (e.g., four-parameter logistic model).
- Selectivity Index : Ratio of toxicity in healthy vs. target cells.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates. Statistical significance (p < 0.05) must be confirmed via ANOVA or t-tests .
Q. What spectroscopic signatures confirm this compound’s identity, and how should these be documented?
- Methodological Answer : A consolidated table should correlate experimental data with theoretical predictions:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability sources:
- Assay Conditions : Compare incubation times, serum concentrations, and cell passage numbers.
- Data Normalization : Assess whether studies used vehicle controls or baseline correction.
Propose a harmonized protocol via inter-laboratory validation (e.g., ring trials) and report results with 95% confidence intervals .
Q. What computational strategies predict this compound’s molecular targets, and how can in silico findings be validated?
- Methodological Answer :
- Target Prediction : Use molecular docking (AutoDock Vina) against curated databases (e.g., ChEMBL, PDB). Prioritize targets with docking scores ≤−7.0 kcal/mol.
- Validation : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) or mutagenesis to confirm critical binding residues. Discrepancies >10-fold require re-evaluation of force field parameters .
Q. How should dose-response studies of this compound in complex systems (e.g., 3D organoids) be statistically analyzed?
- Methodological Answer : Employ mixed-effects models to account for intra-organoid variability. Use Hill slopes to assess cooperativity and Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic fits. Report effect sizes (Cohen’s d) alongside p-values .
Q. What experimental designs differentiate this compound’s direct effects from its metabolic byproducts?
- Methodological Answer :
- Prodrug Controls : Synthesize a methyl-blocked analog to inhibit metabolic activation.
- Isotopic Tracing : Use ¹⁴C-labeled this compound to track metabolite distribution via scintillation counting.
- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) and compare activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
